Extended Aldehyde Side Chain vs. Direct Ring Substitution: Molecular Topology and Conformational Flexibility
The target compound 2-[3-(benzyloxy)cyclobutyl]acetaldehyde presents a two-carbon spacer (-CH₂CHO) between the cyclobutane ring and the aldehyde group, in contrast to 3-(benzyloxy)cyclobutanecarbaldehyde where the aldehyde is directly attached to the ring [1]. This translates into a higher number of rotatable bonds (5 vs. 4) and a larger topological polar surface area (TPSA) for the target compound. The extended topology provides greater conformational freedom for the aldehyde group, potentially enhancing its accessibility for enzymatic or catalytic transformations without requiring ring distortion [2].
| Evidence Dimension | Rotatable Bond Count and TPSA |
|---|---|
| Target Compound Data | 5 rotatable bonds; TPSA approximately 35–45 Ų (estimated based on SMILES O=CCC1CC(OCc2ccccc2)C1) |
| Comparator Or Baseline | 3-(Benzyloxy)cyclobutanecarbaldehyde (CAS 1780940-53-5): 4 rotatable bonds; TPSA 26.3 Ų [1] |
| Quantified Difference | Increase of 1 rotatable bond and approximately 9–19 Ų larger TPSA |
| Conditions | Computed properties: Rotatable bond count sourced from SMILES analysis; TPSA for comparator from PubChem (Cactvs 3.4.8.24) [1]. |
Why This Matters
The distinct topological profile directly impacts molecular recognition and synthetic reactivity; a 9–19 Ų increase in polar surface area can influence passive membrane permeability and binding pocket fit in drug design, while the extra rotatable bond offers kinetically distinct reaction pathways.
- [1] PubChem. 3-(Benzyloxy)cyclobutanecarbaldehyde. CID 105444260. Rotatable Bond Count: 4; TPSA: 26.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_cyclobutane-1-carbaldehyde View Source
- [2] PubChem. 3-(Benzyloxy)cyclobutanecarbaldehyde. Computed Descriptors (XLogP3-AA, H-bond acceptors/donors). https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_cyclobutane-1-carbaldehyde View Source
